molecular formula C8H8O3 B1407935 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione CAS No. 51985-02-5

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione

Cat. No. B1407935
CAS RN: 51985-02-5
M. Wt: 152.15 g/mol
InChI Key: FBUNUDUGAMKVJC-UHFFFAOYSA-N
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Description

The compound “2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione” is a cyclic compound with a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached. The presence of the hydroxymethyl group suggests that it might have properties similar to alcohols .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a six-membered ring (cyclohexa) with two double bonds (diene), a hydroxymethyl group at the 2-position, and a methyl group at the 6-position. The 1,4-dione indicates the presence of two carbonyl (C=O) groups at the 1 and 4 positions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the double bonds in the ring, the hydroxymethyl group, and the carbonyl groups. The double bonds could participate in reactions such as additions or oxidations. The hydroxymethyl group could be involved in reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of polar groups like the hydroxymethyl and carbonyl groups would likely make it capable of forming hydrogen bonds, influencing its solubility and boiling/melting points .

Scientific Research Applications

Antifungal Activity

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione derivatives have been synthesized and tested for their antifungal properties. Notably, 6-hydroxycinnolines, a derivative, demonstrated potent antifungal activity against Candida species, suggesting potential as antifungal agents (Ryu & Lee, 2006).

Phytotoxic Potential

This compound has been identified in the context of exploring the phytotoxic potential of secondary metabolites from endophytic fungi. Its presence in such studies indicates a role in understanding plant-pathogen interactions and the development of natural herbicides (García-Méndez et al., 2016).

Chemical Synthesis

The compound is involved in various chemical synthesis processes. For example, it has been used as an intermediate in the synthesis of complex organic compounds, highlighting its versatility in organic chemistry (Oda et al., 2003).

Microbial Biotransformation

In the realm of microbial biotransformation, derivatives of this compound have been produced by transforming thymoquinone using Aspergillus niger, a process that yielded new compounds with potent antioxidant activity (Mohammad et al., 2018).

Novel Polymer Development

Interestingly, derivatives of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione have been synthesized and used in the development of new polymeric materials, particularly in enhancing the toughness of polylactic acid, a biodegradable polymer (Jing & Hillmyer, 2008).

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, which in turn depend on its precise molecular structure. It could potentially be of interest in fields such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

2-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUNUDUGAMKVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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